molecular formula C8H15ClN2O2 B2736966 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride CAS No. 2137775-16-5

4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B2736966
CAS No.: 2137775-16-5
M. Wt: 206.67
InChI Key: PAGADBQJPNPZKR-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride is a chemical compound that features a piperidine ring fused with an oxazolidinone moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both piperidine and oxazolidinone structures in the molecule provides it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with carbonyl compounds under controlled conditions. For instance, the reaction of piperidine-4-carboxylic acid with ethylene carbonate can yield the desired oxazolidinone ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts, such as rhodium or iridium complexes, can enhance the efficiency of the cyclization process . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride stands out due to its combined piperidine and oxazolidinone structures, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, particularly in drug development and material science .

Biological Activity

4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride is a compound that combines a piperidine ring with an oxazolidinone moiety. This structure is significant in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and neuroprotective domains. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H15ClN2O2C_8H_{15}ClN_2O_2. The presence of both the piperidine and oxazolidinone structures contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, which can lead to the modulation of various biochemical pathways.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, similar to other oxazolidinones like linezolid.
  • Antimicrobial Activity : Like other members of the oxazolidinone class, it may inhibit bacterial protein synthesis by binding to the ribosomal RNA.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties :
    • Exhibits potential against resistant bacterial strains.
    • Mechanism involves inhibition of protein synthesis, akin to linezolid's action.
  • Neuroprotective Effects :
    • Preliminary studies suggest it may protect neuronal cells from damage.
    • Potential applications in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The compound's structure allows for comparison with other oxazolidinones and piperidine derivatives. Below is a summary table highlighting key features:

Compound NameMolecular FormulaKey Features
LinezolidC16H20N4O4SApproved antibiotic; effective against Gram-positive bacteria.
This compoundC8H15ClN2O2Investigated for antimicrobial and neuroprotective activities.
(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochlorideC15H21ClN2O2Similar structure; potential for diverse biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies :
    • In vitro tests demonstrated that this compound effectively inhibits growth in various bacterial strains, suggesting its potential as a new antibiotic agent.
  • Neuropharmacological Research :
    • Studies indicated that the compound could modulate pathways related to inflammation and cellular stress responses, which are crucial in neurodegenerative conditions.
  • Synthesis and Structure Activity Relationship (SAR) :
    • Research focused on optimizing the synthesis routes for higher yields and better bioavailability. Variations in the piperidine or oxazolidinone components were explored to enhance therapeutic indices while reducing toxicity.

Properties

IUPAC Name

4-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c11-8-10-7(5-12-8)6-1-3-9-4-2-6;/h6-7,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGADBQJPNPZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2COC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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